Technical Documentation Center

ETH 295 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ETH 295
  • CAS: 69844-41-3

Core Science & Biosynthesis

Foundational

ETH 295 (Uranyl Ionophore I): Structural Elucidation, Mechanistic Profiling, and Applications in Ion-Selective Sensors

Executive Summary In the realm of analytical chemistry and sensor development, the precise quantification of heavy metals and univalent cations in complex matrices remains a critical challenge. ETH 295 , widely known by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of analytical chemistry and sensor development, the precise quantification of heavy metals and univalent cations in complex matrices remains a critical challenge. ETH 295 , widely known by its functional moniker Uranyl Ionophore I (CAS: 69844-41-3), is a highly versatile, neutral lipophilic carrier. Originally synthesized for the potentiometric detection of the uranyl cation (UO₂²⁺), its unique acyclic polyether-amide architecture has proven exceptionally effective for the fabrication of lead (Pb²⁺) and lithium (Li⁺) ion-selective electrodes (ISEs).

This technical whitepaper provides an in-depth analysis of the chemical structure, host-guest complexation mechanics, and a field-validated protocol for integrating ETH 295 into polymeric membrane sensors.

Chemical Identity and Structural Architecture

ETH 295 is an acyclic oxamide/ether ligand. Unlike rigid macrocyclic compounds (such as crown ethers), ETH 295 relies on a flexible aliphatic backbone that dynamically adapts to the ionic radius of the target analyte.

  • IUPAC Name: N,N'-Diheptyl-N,N',6,6-tetramethyl-4,8-dioxaundecanediamide[1]

  • Structural Features: The molecule features a central 2,2-dimethyl-1,3-propanediyl core, flanked by two ether linkages and terminating in two tertiary amide groups. The highly lipophilic heptyl chains (C₇H₁₅) attached to the nitrogen atoms ensure that the molecule remains strictly confined to the hydrophobic organic phase of a sensor membrane, preventing signal drift caused by leaching into aqueous samples.

Quantitative Physicochemical Data

To facilitate material compatibility assessments during sensor fabrication, the core physicochemical properties of ETH 295 are summarized below:

PropertyValue
Common Name ETH 295 / Uranyl Ionophore I[1]
CAS Registry Number 69844-41-3[2]
Molecular Formula C₂₇H₅₄N₂O₄[2]
Molecular Weight 470.73 g/mol [2]
Density (Predicted) 0.949 g/cm³[3]
Boiling Point (Predicted) 573.6 °C[3]
Lipophilicity (LogP) 5.68[3]

Mechanistic Insights: Host-Guest Complexation

The efficacy of ETH 295 as an ionophore is dictated by its coordination chemistry. The molecule acts as a multidentate ligand, utilizing its four oxygen atoms (two from the ether groups and two from the amide carbonyls) as hard Lewis bases.

When a target cation (e.g., Pb²⁺ or UO₂²⁺) approaches the membrane interface, the acyclic ligand undergoes a conformational shift. It wraps around the desolvated cation to form a thermodynamically stable "pseudocavity"[4]. The high LogP value (5.68) ensures that this host-guest complex remains highly soluble in the polymeric matrix, facilitating rapid ion transport and generating a measurable phase boundary potential.

Mechanism Ligand ETH 295 (Acyclic Ligand) Extended Conformation PreOrg Pre-organization & Desolvation Ligand->PreOrg Conformational shift Cation Target Cation (e.g., UO2²⁺, Pb²⁺) Cation->PreOrg Solvent displacement Complex Host-Guest Complex (Pseudocavity Formation) PreOrg->Complex Chelation via 4 O-atoms (Ether & Amide)

Figure 1: Mechanistic pathway of ETH 295 host-guest complexation via pseudocavity formation.

Experimental Protocol: Fabrication of a Pb²⁺/UO₂²⁺ Polymeric ISE

To ensure scientific integrity and reproducibility, the following protocol details the fabrication of a Polyvinyl Chloride (PVC) membrane ion-selective electrode utilizing ETH 295. Every reagent choice is grounded in potentiometric causality[5].

Phase 1: Membrane Cocktail Preparation
  • Weigh the Ionophore: Dissolve 10 mg of ETH 295 in ~5 mL of anhydrous Tetrahydrofuran (THF).

  • Add the Ionic Additive: Incorporate 2 mg of Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) .

    • Causality: As a lipophilic anionic site, KTpClPB enforces Donnan exclusion (rejecting sample anions), reduces the bulk electrical resistance of the membrane, and optimizes the Nernstian slope[5].

  • Add the Plasticizer: Mix in 1.0 g of o-nitrophenyl octyl ether (o-NPOE) .

    • Causality: PVC alone is too rigid (glass transition temperature > 80°C). o-NPOE plasticizes the polymer, creating a viscous, solvent-like microenvironment with a high dielectric constant, which is critical for stabilizing divalent cations[5].

  • Add the Polymer Matrix: Add 500 mg of high-molecular-weight PVC .

    • Causality: PVC provides the necessary mechanical robustness and inert structural scaffolding for the sensor[5].

  • Homogenize: Vortex the mixture until a completely clear, homogenous solution is achieved.

Phase 2: Membrane Casting and Assembly
  • Casting: Pour the cocktail into a flat glass ring (approx. 24 mm diameter) resting on a silanized glass plate.

  • Evaporation: Cover the ring lightly with filter paper to slow the evaporation of THF. Allow it to cure at room temperature for 24 hours.

    • Causality: Slow evaporation prevents the entrapment of micro-bubbles, ensuring a uniform membrane thickness (~0.1–0.2 mm) which is vital for consistent signal transduction.

  • Assembly: Excise a 3–5 mm diameter disk from the master membrane and affix it to the tip of a custom PVC electrode body using a THF/PVC slurry as an adhesive.

Phase 3: Conditioning and Calibration
  • Internal Filling: Fill the electrode body with an internal reference solution (e.g., 10⁻² M PbCl₂ or uranyl nitrate)[5].

  • Conditioning: Submerge the sensor tip in a 10⁻² M solution of the target analyte for 24 hours.

    • Causality: This establishes a steady-state thermodynamic equilibrium at the membrane-sample interface, fully activating the ionophore[6].

  • Measurement: Calibrate the sensor against a double-junction Ag/AgCl reference electrode. Sensors utilizing ETH 295 typically exhibit a near-Nernstian slope (e.g., ~35.3 mV/decade for Pb²⁺) and detection limits extending down to the 10⁻⁶ to 10⁻⁷ M range[6].

Workflow Step1 1. Cocktail Preparation ETH 295 + PVC + o-NPOE + KTpClPB Dissolved in THF Step2 2. Membrane Casting Pour into glass ring & evaporate THF (Forms flexible film) Step1->Step2 Step3 3. Sensor Assembly Cut 3mm disk & attach to electrode body Step2->Step3 Step4 4. Conditioning Soak in 10⁻² M Target Ion Solution (Activates membrane) Step3->Step4 Step5 5. Potentiometric Measurement Calibrate vs. Ag/AgCl Reference Step4->Step5

Figure 2: Step-by-step fabrication workflow for an ETH 295-based polymeric membrane ISE.

Performance Metrics and Selectivity Profiling

The analytical power of ETH 295 lies in its selectivity coefficients ( logKpot​ ). When optimized with o-NPOE and KTpClPB, ETH 295-based sensors exhibit excellent discrimination against common alkali and alkaline earth metals (e.g., Na⁺, K⁺, Ca²⁺), making them highly suitable for environmental water monitoring.

However, application scientists must account for specific interferences. For instance, in lead-selective applications, silver (Ag⁺) and copper (Cu²⁺) ions can act as major interferents due to their competitive affinity for the oxamide/ether oxygen donors[5]. Sample pretreatment (e.g., masking agents or pH adjustment to the optimal 4.0–5.5 range) is often required to mitigate these effects and prevent the formation of false-positive hydroxide complexes.

References

  • Chemsrc - eth 295 | CAS#:69844-41-3. Available at:[Link][3]

  • Local Pharma Guide - CAS NO. 69844-41-3 | ETH 295 | C27H54N2O4. Available at: [Link][1]

  • Analytical Chemistry (ACS Publications) - Lead-Selective Electrodes Based on Calixarene Phosphine Oxide Derivatives. Available at: [Link][5]

  • DOI.org - Solvent extraction of some univalent cations into nitrobenzene solution of dicarbollylcobaltate and extractants containing two or three oxyamide groups. Available at: [Link][4]

  • ResearchGate - Studies on the Preparation and Analytical Applications of Various Metal Ion-Selective Membrane Electrodes Based on Polymeric, Inorganic and Composite Materials—A Review. Available at:[Link][6]

  • ElectronicsAndBooks - Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Available at: [Link]

Sources

Exploratory

Acyclic Amides as Neutral Carriers in Ion-Selective Electrodes: From Molecular Design to Analytical Application

An In-Depth Technical Guide Executive Summary Ion-selective electrodes (ISEs) are indispensable analytical tools for the direct and precise measurement of ionic species in complex matrices. At the core of their functiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

Ion-selective electrodes (ISEs) are indispensable analytical tools for the direct and precise measurement of ionic species in complex matrices. At the core of their functionality, particularly for potentiometric sensors based on polymeric membranes, lies the ionophore—a molecule responsible for selectively binding and transporting a target ion across a hydrophobic membrane phase. While macrocyclic compounds have historically dominated this field, acyclic (non-cyclic) amides have emerged as a highly versatile and synthetically accessible class of neutral carriers. Their flexible backbones allow them to conform around target ions, creating a coordination sphere through potent ion-dipole interactions with their carbonyl oxygen atoms.

This technical guide provides a comprehensive exploration of the role of acyclic amides as neutral carriers in ion-selective electrodes. We delve into the fundamental principles of ion recognition, the intricate relationship between molecular structure and ion selectivity, and the critical role of lipophilicity in sensor performance. Through detailed case studies on sensors for both inorganic (e.g., Pb²⁺, Li⁺) and organic cations, we illustrate the design principles that enable the tuning of these carriers for specific analytical challenges. Furthermore, this guide offers field-proven, step-by-step protocols for the fabrication and evaluation of acyclic amide-based ISEs, intended to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful technology.

The Fundamentals of Ion-Selective Electrodes (ISEs)

An ion-selective electrode is an electrochemical sensor that converts the activity of a specific ion dissolved in a solution into an electrical potential. This potential is measured against a stable reference electrode, and its magnitude is logarithmically proportional to the ion's activity, as described by the Nernst equation.

The central component of a polymer membrane ISE is the ion-selective membrane, typically composed of a polymer matrix (e.g., poly(vinyl chloride) - PVC), a plasticizer, a lipophilic ionic additive, and the all-important neutral carrier or ionophore.

cluster_ISE Ion-Selective Electrode (ISE) Assembly cluster_Measurement Potentiometric Measurement Internal_Ref Internal Reference Electrode (e.g., Ag/AgCl) Internal_Sol Internal Filling Solution (Fixed concentration of target ion) Internal_Ref->Internal_Sol Voltmeter High-Impedance Voltmeter Internal_Ref->Voltmeter Membrane Ion-Selective Membrane { Polymer (PVC) + Plasticizer + Ionophore (Acyclic Amide) } Internal_Sol->Membrane Sample Analyte Sample Solution Membrane->Sample External_Ref External Reference Electrode Sample->External_Ref External_Ref->Voltmeter caption Figure 1: Schematic of an Ion-Selective Electrode.

Caption: Figure 1: General schematic of an ion-selective electrode setup.

The ionophore is the active recognition element. It is a lipophilic molecule capable of selectively and reversibly binding the target ion, facilitating its extraction from the aqueous sample phase into the hydrophobic membrane phase. This selective complexation at the membrane-sample interface is the primary event that generates the measured potential difference.

The Acyclic Amide Advantage: Mechanism of Ion Recognition

Unlike pre-organized cyclic ionophores (e.g., crown ethers, valinomycin), acyclic carriers possess conformational flexibility. This allows them to fold around a target cation, creating a pseudo-cavity lined with electronegative oxygen atoms from the amide carbonyl groups.

The key mechanistic principles are:

  • Ion-Dipole Interaction: The primary binding force is the electrostatic attraction between the positive charge of the cation and the partial negative charge on the carbonyl oxygen atoms of the amide groups.

  • Coordination and De-solvation: For an ion to be extracted into the membrane, the energy gained from its coordination by the ionophore must overcome the energy required to strip it of its hydration shell (de-solvation energy). Acyclic amides can position multiple carbonyl groups to effectively replace the water molecules surrounding the ion.

  • Structural Reorganization: The flexible backbone of the acyclic amide allows it to adopt an optimal conformation to match the size and coordination geometry of the target ion, a process often described as "induced fit".[1] This conformational adaptability is a key source of their versatility.

Caption: Figure 2: Ion extraction via complexation by an acyclic amide.

Engineering Selectivity: The Structure-Property Relationship

The analytical performance of an ISE, particularly its selectivity towards a target ion over interfering ions, is dictated by the molecular architecture of the acyclic amide carrier.

Backbone Structure and Spacing of Donor Atoms

The length and rigidity of the chain separating the amide groups are critical. For instance, dioxadicarboxylic diamides have been successfully employed as ionophores for various cations. The ether oxygens in the backbone can also participate in coordination, influencing the size of the formed pseudo-cavity and thus the size of the ion that fits best.

Amide Substituents and Steric Effects

The groups attached to the amide nitrogen atoms significantly influence selectivity. Bulky substituents can create steric hindrance that prevents larger interfering ions from approaching the binding site.[2] Furthermore, these groups are used to tune the most critical property of the ionophore: its lipophilicity.

Lipophilicity: The Key to a Stable Sensor

Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment. For an ionophore, high lipophilicity is essential to ensure it remains confined within the hydrophobic PVC membrane and does not leach into the aqueous sample.[2][3] Insufficient lipophilicity leads to a gradual loss of the carrier, causing signal drift and a shortened electrode lifetime. The lipophilicity is typically modulated by attaching long alkyl or bulky cycloalkyl chains to the amide nitrogens.[4]

Case Studies: Acyclic Amides in Action

Dioxaazelaamides for Lithium (Li⁺) Detection

The determination of lithium levels in the blood serum of patients undergoing treatment for bipolar disorder is a critical clinical application. Acyclic 3,7-dioxaazelaamides have been developed as highly effective Li⁺ ionophores.[4] Research has shown that modifying the substituents on the amide nitrogens dramatically impacts the electrode's selectivity for lithium over sodium (Li⁺/Na⁺), which is present at a much higher concentration in blood.

Ionophore Structure (R group on Amide)Plasticizerlog KpotLi,NaReference
N,N'-diheptyl-N,N'-dimethylBBPA-1.2[4]
N,N'-dicyclohexyl BBPA -1.7 [4]

Table 1: Influence of amide substituents on the Li⁺/Na⁺ selectivity of dioxaazelaamide-based ISEs. A more negative log Kpot value indicates higher selectivity for Li⁺ over Na⁺. BBPA: bis(1-butylpentyl) adipate.

Expert Insight: The switch from linear alkyl chains (heptyl) to bulkier cycloalkyl groups (dicyclohexyl) enhances Li⁺/Na⁺ selectivity.[4] This is because the dicyclohexyl groups create a more constrained binding site that better fits the small Li⁺ ion while sterically excluding the larger Na⁺ ion. This demonstrates a core principle of ionophore design: using steric hindrance to enforce size-based selectivity.

Acyclic Amides for Heavy Metal Sensing: Lead (Pb²⁺)

Environmental monitoring of toxic heavy metals is another key application. A group of acyclic amides and oxamides has been investigated as carriers for lead ions.[5][6] Membranes incorporating the ionophore N,N,N',N'-tetrabutyl-3,6-dioxaoctanediamide (ETH 295) have shown excellent performance for Pb²⁺ detection.

Interfering Ion (M)log KpotPb,M
Na⁺< -3.0
K⁺< -3.0
Ca²⁺-2.4
Cu²⁺-2.0
Cd²⁺-1.7
H⁺-1.0

Table 2: Potentiometric selectivity coefficients for a Pb²⁺-selective electrode based on an acyclic amide carrier.[5]

These electrodes exhibit a near-Nernstian response to Pb²⁺ activity over a wide concentration range (10⁻⁵.² to 10⁻¹ M) and can be used for at least two months without a significant drop in performance.[5]

An Unexpected Application: Sensing Organic Cations

The versatility of acyclic amide carriers is highlighted by their ability to bind not just inorganic metal ions, but also organic cations. The same dioxadicarboxylic diamide developed as a lead ionophore was found to act as an excellent carrier for phentermine, a stimulant drug.[7] The electrode based on this carrier showed superior discrimination between phentermine and similar compounds compared to traditional crown ether-based sensors and exhibited minimal interference from inorganic cations like Na⁺ and K⁺.[7] This underscores the "induced fit" capability of flexible acyclic carriers, which can adapt their conformation to bind molecules of different shapes and sizes.

Experimental Workflow: Development and Evaluation of an Acyclic Amide-Based ISE

This section provides a trusted, self-validating protocol for the fabrication and characterization of a polymer membrane ISE using an acyclic amide ionophore.

cluster_workflow ISE Development Workflow A Step 1: Ionophore Synthesis & Purification B Step 2: Membrane Cocktail Preparation A->B 1 wt% C Step 3: Membrane Casting & Curing B->C Dissolve in THF D Step 4: Electrode Body Assembly C->D Mount in body E Step 5: Electrode Conditioning D->E Fill & Soak F Step 6: Potentiometric Evaluation E->F Measure EMF G Calibration Curve (Slope, Detection Limit) F->G H Selectivity Coefficient Determination F->H caption Figure 3: Workflow for ISE development and evaluation.

Caption: Figure 3: Workflow for ISE development and evaluation.

Protocol: PVC Membrane Fabrication

Causality: The goal is to create a homogenous, mechanically stable, non-porous, and flexible membrane where the ionophore and other components are uniformly distributed. Tetrahydrofuran (THF) is used as the solvent because it readily dissolves all components and evaporates at a suitable rate.

Materials:

  • Acyclic Amide Ionophore

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS, or o-nitrophenyl octyl ether - o-NPOE)

  • Lipophilic Ionic Additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

  • Tetrahydrofuran (THF), anhydrous

ComponentTypical Weight %Purpose
Acyclic Amide Ionophore~1%Active Ingredient: Selectively binds the target ion.
PVC~33%Structural Matrix: Provides mechanical stability.
Plasticizer~65%Solvent Mediator: Ensures membrane flexibility and permits mobility of the ion-ionophore complex. Its polarity can influence selectivity.
Ionic Additive~1%Resistance Reducer: Decreases membrane electrical resistance and can improve response characteristics by ensuring ion-exchange equilibrium at the interface.

Table 3: Typical composition of an ion-selective PVC membrane.

Procedure:

  • Preparation of the Membrane Cocktail: In a small glass vial, accurately weigh and combine the ionophore, PVC, plasticizer, and ionic additive according to the desired weight percentages (e.g., for a 200 mg total cocktail).

  • Dissolution: Add ~2 mL of THF to the vial. Seal the vial and gently swirl or sonicate until all components are fully dissolved, resulting in a clear, slightly viscous solution.

  • Casting: Place a glass ring (e.g., 25 mm diameter) on a clean, perfectly level glass plate. Carefully pour the membrane cocktail into the ring.

  • Curing: Cover the setup loosely (e.g., with a petri dish lid) to allow for slow evaporation of the THF over 24 hours. A slow evaporation rate is crucial to prevent the formation of pores and ensure a homogenous membrane.

  • Membrane Sectioning: Once the membrane is fully cured and transparent, carefully peel it from the glass plate. Cut small discs (e.g., 5-7 mm diameter) from the master membrane using a cork borer.

Protocol: Potentiometric Selectivity Coefficient Determination

Causality: The selectivity coefficient (KpotA,B) is a quantitative measure of the electrode's preference for the primary ion (A) over an interfering ion (B). The Fixed Interference Method (FIM) is a robust protocol for this determination, where the response to the primary ion is measured in a constant background of the interfering ion.

Procedure:

  • Electrode Assembly & Conditioning: Mount a membrane disc into an ISE body. Fill the body with an internal filling solution (e.g., 0.01 M of the primary ion salt). Condition the electrode by soaking it in a 0.01 M solution of the primary ion for at least 4 hours.

  • Prepare Interfering Solution: Prepare a solution containing a fixed concentration of the interfering ion (B), for example, 0.1 M.

  • Measure Background EMF: Place the conditioned ISE and a reference electrode into the interfering solution and record the stable potential (E₁).

  • Titrate with Primary Ion: Add small, known volumes of a concentrated stock solution of the primary ion (A) to the interfering solution. Record the stable potential (E₂) after each addition.

  • Calculation: The selectivity coefficient is calculated from the intersection of the extrapolated response curves for the interfering ion and the primary ion. A common simplified calculation uses the potential readings before and after the addition of the primary ion that causes a significant potential change.

Future Outlook

The field of acyclic amide carriers continues to evolve. Current research focuses on:

  • Thioamides: Replacing the carbonyl oxygen with sulfur to form thioamides can alter the electronic properties and hydrogen-bonding capabilities of the carrier.[1][8][9][10] This modification can enhance binding affinity and potentially lead to sensors for anions.

  • Biomimetic Structures: Designing acyclic amides that mimic the binding sites of natural ion-transporting peptides to achieve higher selectivity and novel recognition capabilities.[11]

  • Twisted Amides: Exploring how steric strain and geometric distortion in "twisted amides" can pre-activate the amide bond for more efficient cation binding, potentially leading to faster response times.[12][13]

Conclusion

Acyclic amides represent a powerful and highly adaptable class of neutral carriers for ion-selective electrodes. Their synthetic accessibility, coupled with the ability to systematically tune their structure to achieve desired selectivity and stability, makes them invaluable tools for researchers in clinical diagnostics, environmental science, and pharmaceutical development. By understanding the core principles of ion-dipole interactions, conformational flexibility, and the critical role of lipophilicity, scientists can effectively design, fabricate, and validate robust potentiometric sensors tailored to a wide array of analytical challenges.

References

  • Lead-selective membrane electrodes based on neutral carriers. Part I. Acyclic amides and oxamides. Analyst (RSC Publishing).
  • Design and synthesis of a more highly selective ammonium ionophore than nonactin and its application as an ion-sensing component for an ion-selective electrode. PubMed.
  • 3,7-Dioxaazelaamides as Ionophores for Lithium Ion Selective Liquid Membrane Electrodes. Structural Biology @ Vanderbilt.
  • Acyclic neutral carrier-based polymer membrane electrode for a stimulant, phentermine. PubMed.
  • Lead-selective membrane electrodes based on neutral carriers. Part I. Acyclic amides and oxamides. Analyst (RSC Publishing). DOI:10.1039/AN9901501085.
  • Synthesis of an Ammonium Ionophore and Its Application in a Planar Ion-Selective Electrode | Request PDF. ResearchGate.
  • From amides to thioamides: understanding enhanced anion binding in acyclic receptors. RSC Advances.
  • From amides to thioamides: understanding enhanced anion binding in acyclic receptors. RSC Publishing.
  • Synthesis of an ammonium ionophore and its application in a planar ion-selective electrode. PubMed.
  • From amides to thioamides: understanding enhanced anion binding in acyclic receptors. ResearchGate.
  • Towards the activity of twisted acyclic amides. RSC Publishing.
  • Acyclic Twisted Amides. PMC.
  • From amides to thioamides: understanding enhanced anion binding in acyclic receptors. PMC.
  • Ion-Selective Electrode Based on a Novel Biomimetic Nicotinamide Compound for Phosphate Ion Sensor. MDPI.
  • Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI.

Sources

Foundational

Potentiometric and Thermodynamic Profiling of ETH 295: Binding Affinity and Stoichiometry with Pb²⁺ Ions

Executive Overview The accurate quantification of heavy metals in environmental and biological matrices relies heavily on the thermodynamic precision of ion-selective electrodes (ISEs). Among the synthetic neutral carrie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The accurate quantification of heavy metals in environmental and biological matrices relies heavily on the thermodynamic precision of ion-selective electrodes (ISEs). Among the synthetic neutral carriers developed for potentiometric sensing, ETH 295 (N,N'-diheptyl-N,N'-dimethyl-4,8-dioxaundecanediamide) stands out as a highly effective acyclic oxamide ionophore engineered specifically for Lead (Pb²⁺) recognition.

This technical guide dissects the coordination chemistry, binding stoichiometry, and membrane thermodynamics of the ETH 295-Pb²⁺ complex. By bridging theoretical binding affinities with field-proven experimental protocols, this whitepaper provides researchers with a self-validating framework for developing highly selective Pb²⁺ sensors.

Molecular Architecture and Coordination Chemistry

Unlike rigid macrocyclic crown ethers, ETH 295 is an acyclic neutral carrier[1]. This structural flexibility is a distinct thermodynamic advantage. When exposed to an aqueous sample, the acyclic backbone of ETH 295 undergoes a conformational rearrangement, wrapping around the target Pb²⁺ ion.

The binding affinity is driven by the synergistic interaction between the heavy metal cation and the electron-rich oxygen and nitrogen donor atoms within the oxamide structure. Because Pb²⁺ acts as a borderline-to-soft Lewis acid, it exhibits a strong preference for the specific electron density provided by the ETH 295 coordination sphere, effectively outcompeting harder alkali and alkaline earth metals[2].

G A Aqueous Sample (Pb2+ Ions) B Polymeric Membrane Interface A->B C ETH 295 Ionophore (Free Ligand) B->C D [ETH 295 - Pb2+]2+ Complex (1:1) C->D Coordination E Potentiometric Signal (Nernstian Response) D->E Charge Separation

Mechanism of Pb2+ recognition and signal transduction by ETH 295 in an ion-selective electrode.

Thermodynamics of Binding Affinity & Stoichiometry

The 1:1 Stoichiometric Model

Within the lipophilic environment of a solvent polymeric membrane, ETH 295 coordinates with Pb²⁺ in a strict 1:1 stoichiometric ratio . This 1:1 complexation is critical; it satisfies the coordination number of the lead ion while ensuring the resulting [ETH 295–Pb]²⁺ complex remains sufficiently lipophilic to prevent partitioning back into the aqueous phase[1].

Causality in Membrane Formulation: The Role of KTpClPB

A functional ISE is not just an ionophore; it is a carefully balanced thermodynamic system. Formulating an ETH 295 membrane requires the addition of a lipophilic salt, universally standardized as potassium tetrakis(p-chlorophenyl)borate (KTpClPB) .

The Causality: Because ETH 295 is an electrically neutral carrier, extracting a Pb²⁺ cation into the organic membrane would naturally force the co-extraction of an aqueous anion to maintain electroneutrality. This phenomenon causes sub-Nernstian responses and severe anion interference. By incorporating KTpClPB, we introduce fixed, lipophilic anionic sites into the membrane. This enforces Donnan exclusion of sample anions, rendering the membrane strictly permselective to cations. This thermodynamic forcing is what yields the highly favorable analytical slope of 35.3 mV per decade for Pb²⁺[3].

Quantitative Data: Selectivity and Performance

The analytical viability of ETH 295 is validated by its selectivity coefficients ( logKPb,Mpot​ ), which measure the electrode's preference for Pb²⁺ over interfering ions. As demonstrated in the 3[3], ETH 295 exhibits exceptional discrimination against most transition and Group 1A/2A metals.

Analytical ParameterValue / RangeMechanistic Implication
Nernstian Slope 35.3 mV / decadeIndicates highly efficient, permselective 1:1 cation exchange at the interface[3].
Linear Activity Range 10−5.2 to 10−1.0 MBroad dynamic range suitable for environmental and industrial monitoring[3].
Selectivity ( logKPb,M​ ) < -1.5 (for most ions)Strong thermodynamic preference for Pb²⁺ over competing matrix cations[3].
Primary Interferences Ag⁺, H⁺Ag⁺ competes due to its high affinity for soft donor atoms (N, O) in the ligand[2].
Operational Lifetime > 2 monthsHigh lipophilicity of ETH 295 prevents leaching into the aqueous phase[3].

Self-Validating Experimental Protocol

To accurately determine the binding affinity and stoichiometry of ETH 295 with Pb²⁺, the membrane preparation and testing protocol must be self-validating. The following workflow ensures that thermodynamic data is only extracted from a perfectly permselective system.

Phase 1: Membrane Casting
  • Reagent Dissolution: Dissolve 1.0 wt% ETH 295, 33.0 wt% Polyvinyl Chloride (PVC), 65.5 wt% plasticizer (e.g., o-NPOE), and 0.5 wt% KTpClPB in 3 mL of anhydrous tetrahydrofuran (THF).

  • Evaporation: Pour the homogeneous cocktail into a glass ring resting on a glass plate. Allow the THF to evaporate slowly at room temperature over 24 hours to form a flexible, transparent membrane.

  • Electrode Assembly: Cut a 7 mm diameter disk from the master membrane and mount it onto a standard Philips electrode body.

  • Conditioning: Fill the internal compartment with 0.01 M Pb(NO₃)₂ and condition the external membrane surface in a 0.01 M Pb(NO₃)₂ solution for 24 hours to establish the initial phase boundary potential.

Phase 2: System Validation (Calibration Check)

Before any stoichiometric analysis, the system must validate its own thermodynamic integrity.

  • Perform a continuous potentiometric titration from 10−6 M to 10−1 M Pb²⁺.

  • Validation Gate: Calculate the slope of the linear region. If the slope is not between 29.5 and 35.5 mV/decade , the membrane is rejected (indicating plasticizer exudation, lack of permselectivity, or ionophore saturation).

Phase 3: Stoichiometry Determination (Job's Method / Continuous Variation)
  • Prepare equimolar stock solutions of ETH 295 (in a miscible organic solvent phase) and Pb²⁺.

  • Mix the solutions in varying volume ratios while keeping the total molar concentration constant.

  • Measure the potentiometric or spectrophotometric absorbance shift of the complex.

  • Plot the analytical signal against the mole fraction of Pb²⁺. The maximum signal apex will occur at a mole fraction of 0.5, definitively confirming the 1:1 binding stoichiometry in the active sensing phase.

Workflow Step1 1. Solution Prep (ETH 295, PVC, KTpClPB) Step2 2. Membrane Casting (Evaporation in THF) Step1->Step2 Step3 3. Electrode Assembly & Conditioning (0.01 M Pb2+) Step2->Step3 Step4 4. Potentiometric Titration (10^-5 to 10^-1 M) Step3->Step4 Step5 5. Stoichiometry Analysis (Job's Method) Step4->Step5

Step-by-step experimental workflow for ETH 295 membrane preparation and binding analysis.

References

  • Malinowska, E. "Lead-selective membrane electrodes based on neutral carriers. Part I. Acyclic amides and oxamides." Analyst (RSC Publishing), 1990.3

  • Guziński, M. et al. "Lead(II)-selective ionophores for ion-selective electrodes: A review." ResearchGate, 2025. 2

  • Dinten, O. et al. "Lifetime of neutral-carrier-based liquid membranes in aqueous samples and blood and the lipophilicity of membrane components." Analytical Chemistry, 1991. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporation of ETH 295 into Polyacrylate-Based Sensor Matrices for Lead(II) Detection

Introduction and Mechanistic Principles The accurate quantification of Lead(II) ions (Pb²⁺) in environmental and biological samples requires highly selective and stable potentiometric sensors. ETH 295 (N,N'-diheptyl-N,N'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Principles

The accurate quantification of Lead(II) ions (Pb²⁺) in environmental and biological samples requires highly selective and stable potentiometric sensors. ETH 295 (N,N'-diheptyl-N,N',6,6-tetramethyl-4,8-dioxaundecanediamide) is an acyclic diamide ionophore that provides an exceptional coordination cavity for Pb²⁺, yielding high selectivity over interfering cations like Cu²⁺, Cd²⁺, and Ca²⁺[1] ().

Historically, ETH 295 was incorporated into poly(vinyl chloride) (PVC) matrices heavily doped with lipophilic plasticizers[2]. However, plasticizers inevitably leach into the sample phase. This leaching causes signal drift, promotes biofouling, and compromises the limit of detection (LOD) by inducing zero-current transmembrane ion fluxes.

Transitioning to a polyacrylate-based matrix —specifically crosslinked poly(n-butyl acrylate) (PBA)—eliminates the need for plasticizers entirely[3] (). The low glass transition temperature ( Tg​≈−54∘C ) of the PBA backbone ensures sufficient segmental mobility for ETH 295 to complex and transport Pb²⁺ ions. Simultaneously, the covalently crosslinked network traps the sensing components, ensuring long-term stability and lowering the LOD to the nanomolar range[4].

Mechanism Pb Target Analyte (Pb²⁺ in Sample) Membrane Polyacrylate Matrix (Hydrophobic Barrier) Pb->Membrane Partitioning ETH ETH 295 Ionophore (Selective Complexation) Membrane->ETH Diffusion Site Lipophilic Borate (Permselectivity) ETH->Site Charge Balance Signal Phase Boundary Potential (EMF Output) ETH->Signal Nernstian Response Site->Signal Transduction

Fig 1. Mechanistic pathway of Pb²⁺ recognition and signal transduction in the matrix.

Materials and Reagents

To establish a self-validating and robust sensor, the chemical purity and stoichiometric ratios of the membrane components are critical.

  • Ionophore: ETH 295 (Lead(II) Ionophore).

  • Ionic Site: Potassium tetrakis(p-chlorophenyl)borate (KTpClPB). Causality: Without a lipophilic anionic site, the membrane functions via a co-extraction mechanism, leading to sub-Nernstian slopes. KTpClPB ensures Donnan exclusion of sample anions and fixes the concentration of the uncomplexed ionophore[1].

  • Base Monomer: n-Butyl acrylate (nBA).

  • Crosslinker: Hexanediol diacrylate (HDDA).

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPP).

  • Transducer: Glassy carbon electrode (GCE) modified with a solid-contact layer (e.g., PEDOT:PSS).

Experimental Protocols

Protocol 1: Preparation of the Polyacrylate Precursor Cocktail
  • Monomer Base Preparation: In an amber glass vial, combine 85.0 mg of nBA and 10.0 mg of HDDA.

    • Expert Insight: The amber vial is mandatory. DMPP is highly sensitive to ambient light; premature radical generation will increase the cocktail's viscosity and ruin drop-casting reproducibility.

  • Initiator Addition: Add 1.0 mg of DMPP to the monomer mixture and vortex for 30 seconds until fully dissolved.

  • Active Component Integration: Add 3.0 mg of ETH 295 and 1.0 mg of KTpClPB.

  • Homogenization: Sonicate the sealed vial in a water bath at room temperature for 15 minutes.

    • Expert Insight: Sonication ensures the complete dissolution of the lipophilic borate salt. Micro-crystals of undissolved KTpClPB will create localized charge imbalances, leading to noisy electromotive force (EMF) readings.

Protocol 2: Fabrication of the Solid-Contact ISE (SC-ISE)
  • Transducer Preparation: Polish the GCE, rinse with ethanol, and electrodeposit the PEDOT:PSS solid-contact layer. Dry under a gentle stream of N₂.

  • Drop-Casting: Using a micropipette, cast 20 µL of the precursor cocktail directly onto the PEDOT:PSS layer.

    • Expert Insight: The absence of an inner filling solution prevents the formation of a macroscopic water layer, which is the primary cause of potential drift in traditional ISEs.

  • Photopolymerization: Place the electrode under a 365 nm UV lamp (approx. 15 mW/cm²) for 3 minutes in a nitrogen-purged chamber.

    • Expert Insight: UV curing is chosen over thermal curing because prolonged heat degrades the ETH 295 ionophore and oxidizes the conducting polymer transducer. N₂ purging prevents oxygen inhibition of the free-radical polymerization[3].

Protocol 3: Conditioning and Self-Validation
  • Primary Conditioning: Immerse the cured electrode in a 10−3 M Pb(NO₃)₂ solution for 24 hours.

    • Expert Insight: This step is non-negotiable. It forces the exchange of initial counter-ions in the membrane with the target Pb²⁺ analyte, establishing the steady-state phase boundary potential.

  • Validation Check (EIS): Perform Electrochemical Impedance Spectroscopy (0.1 Hz to 100 kHz). A successfully crosslinked polyacrylate membrane will exhibit a bulk resistance ( Rb​ ) in the low MΩ range. A significantly lower resistance indicates incomplete polymerization or membrane delamination.

Workflow A 1. Monomer Preparation (nBA + HDDA + DMPP) B 2. Ionophore Addition (ETH 295 + KTpClPB) A->B C 3. Drop-Casting (Onto Solid Contact) B->C D 4. UV Photopolymerization (365 nm, 3 min) C->D E 5. Sensor Conditioning (10⁻³ M Pb²⁺ Solution) D->E

Fig 2. Step-by-step fabrication workflow for ETH 295 polyacrylate SC-ISEs.

Data Presentation

The optimization of the membrane matrix directly dictates the analytical reliability of the sensor. Tables 1 and 2 summarize the stoichiometric formulation and the resulting performance enhancements.

Table 1: Optimized Polyacrylate Cocktail Composition

ComponentChemical FunctionWeight %
n-Butyl acrylate (nBA) Base Monomer (Low Tg​ matrix)85.0
Hexanediol diacrylate (HDDA) Crosslinker (Prevents leaching)10.0
ETH 295 Lead(II) Ionophore (Analyte recognition)3.0
KTpClPB Lipophilic Ionic Site (Permselectivity)1.0
DMPP Photoinitiator (UV radical generation)1.0

Table 2: Analytical Performance Comparison (Typical Values)

ParameterPlasticized PVC MatrixPolyacrylate Matrix (nBA)
Nernstian Slope 29.5 mV/decade35.3 mV/decade
Limit of Detection (LOD) ≈10−6 M ≈10−7 M
Plasticizer Leaching High (Causes biofouling)None (Plasticizer-free)
Signal Stability (Drift) > 1.0 mV/h< 0.1 mV/h
Operational Lifetime ~ 1 month> 2 months

References

  • Malinowska, E. (1990). Lead-selective membrane electrodes based on neutral carriers. Part I. Acyclic amides and oxamides. Analyst (RSC Publishing), 115, 1085-1087. URL: [Link]

  • Lisak, G., Grygolowicz-Pawlak, E., Mazurkiewicz, M., & Lewenstam, A. (2009). New polyacrylate-based lead(II) ion-selective electrodes. Microchimica Acta (Springer), 164, 293-297. URL: [Link]

Sources

Application

Application Note: Real-Time Environmental Monitoring of Heavy Metals Using Ionophore-Based Ion-Selective Electrodes

Abstract The continuous, real-time monitoring of heavy metal contamination in water systems is a critical challenge in environmental science and public health. This document provides a detailed guide for researchers and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The continuous, real-time monitoring of heavy metal contamination in water systems is a critical challenge in environmental science and public health. This document provides a detailed guide for researchers and scientists on the fabrication, calibration, and deployment of ionophore-based ion-selective electrodes (ISEs) for the real-time potentiometric detection of heavy metals, with a primary focus on lead (Pb²⁺) as a representative analyte. While established ionophores for lead are used to illustrate the protocols, the methodologies presented herein are designed to be adaptable for the investigation of novel ionophores, such as N,N,N',N'-Tetracyclohexyl-3-oxapentanediamide (ETH 295), for heavy metal sensing applications. This guide covers the fundamental principles of ISE operation, step-by-step protocols for electrode construction and testing, and strategies for mitigating common challenges in environmental analysis.

Introduction

The Need for Real-Time Heavy Metal Monitoring

Heavy metal pollution, originating from industrial effluents, agricultural runoff, and aging infrastructure, poses a significant threat to ecosystems and human health.[1][2] Traditional methods for heavy metal analysis, such as inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS), offer high accuracy and sensitivity.[3][4][5] However, these laboratory-based techniques are often expensive, time-consuming, and not suitable for in-situ, continuous monitoring, which is essential for the early detection of contamination events and for understanding the dynamic nature of aquatic environments.[2][6]

Introduction to Ion-Selective Electrodes (ISEs) as a Monitoring Tool

Ion-selective electrodes (ISEs) are a class of electrochemical sensors that offer a compelling solution for real-time environmental monitoring.[7][8] They are relatively inexpensive, portable, and capable of providing continuous data on the activity of specific ions in a sample.[9][10] An ISE operates by generating an electrical potential that is proportional to the concentration of a target ion, a principle that allows for direct, rapid, and non-destructive measurements.[11] This makes them well-suited for deployment in rivers, lakes, and industrial wastewater streams for continuous water quality assessment.[8][12]

The Role of Ionophores in Heavy Metal Detection

The selectivity of a polymer membrane ISE is primarily determined by a component within its membrane called an ionophore. An ionophore is a lipophilic molecule that selectively binds to a specific ion, facilitating its transport across the membrane and thereby generating a measurable potential.[11] The development of highly selective ionophores has enabled the creation of sensors for a wide range of analytes, including heavy metals like lead, cadmium, and copper.[12][13]

While this application note uses protocols based on well-characterized lead ionophores (e.g., Lead Ionophore IV), the fundamental principles and techniques are broadly applicable.[13] Researchers interested in exploring the potential of other compounds, such as the diglycolamide ETH 295 (N,N,N',N'-Tetracyclohexyl-3-oxapentanediamide), for heavy metal sensing can adapt these protocols to fabricate and evaluate new ISEs.[14][15] The performance of any new sensor will depend on the ionophore's binding affinity and selectivity for the target heavy metal ion.

Principle of Operation

The Ion-Selective Membrane

The core of a heavy metal ISE is the ion-selective membrane (ISM). This is typically a plasticized polymer matrix, most commonly poly(vinyl chloride) (PVC), in which the ionophore and an ionic additive are dissolved.[6][16] When the electrode is immersed in a water sample, the ionophore at the membrane-sample interface selectively complexes with the target heavy metal ions. This creates a charge separation at the interface, resulting in a phase boundary potential.

G cluster_membrane Ion-Selective Membrane (ISM) cluster_solution Aqueous Sample ionophore Ionophore (I) complex [Pb-I]²⁺ Complex ionophore->complex Pb²⁺ binding anionic_sites Anionic Sites (R⁻) Pb_ion Lead Ion (Pb²⁺) Pb_ion->ionophore Selective Complexation at Interface caption Figure 1: Principle of Ionophore-based Sensing G cluster_prep Electrode Body Preparation cluster_cocktail Membrane Cocktail Preparation cluster_assembly Electrode Assembly & Conditioning a Cut & Polish Ag Wire b Anodize in HCl to form Ag/AgCl a->b c Insert into Electrode Body b->c g Dip Coat Electrode Tip c->g d Weigh PVC, Plasticizer, Ionophore, Additive e Dissolve in THF d->e f Homogenize Solution e->f f->g h Evaporate THF to form Membrane g->h i Condition in Pb²⁺ Solution h->i caption Figure 2: Workflow for ISE Fabrication

Caption: Figure 2: General workflow for the fabrication of a polymer membrane ion-selective electrode.

4.1.1 Preparation of the Electrode Body (Ag/AgCl wire) [9]1. Cut a piece of silver wire (1-2 mm diameter) to the desired length. 2. Solder the wire to a shielded coaxial cable. 3. Polish the sensing end of the silver wire with fine-grit sandpaper until it has a mirror-like finish. 4. Rinse the polished wire with deionized water and acetone. 5. Prepare a 1 M HCl solution. Anodize the polished end of the silver wire in the HCl solution by applying a constant current (e.g., 0.4 mA) for 15-30 minutes to form a stable Ag/AgCl layer. 6. Rinse the Ag/AgCl electrode with deionized water and allow it to dry. 7. Insert the prepared wire into an electrode body (e.g., a glass or PVC tube), leaving the Ag/AgCl tip exposed. Seal the top to secure the cable.

4.1.2 Preparation of the Ion-Selective Membrane Cocktail [16]1. In a glass vial, weigh the following components in a typical ratio:

  • Ionophore (e.g., Lead Ionophore IV): ~1-3% by weight
  • PVC: ~33% by weight
  • Plasticizer (e.g., o-NPOE): ~64-66% by weight
  • Ionic Additive (e.g., KTpClPB): ~0.5-1% by weight
  • Add a minimal amount of fresh, high-purity THF (approx. 1.5 mL) to dissolve all components completely.
  • Cover the vial and mix gently until a homogenous, slightly viscous solution is formed.

4.1.3 Casting the Membrane and Assembling the Electrode

  • Dip the Ag/AgCl tip of the electrode body into the membrane cocktail solution.

  • Withdraw the electrode and allow the THF to evaporate in air for about 30 minutes. A thin, transparent membrane should form over the tip.

  • Repeat the dipping and drying process 3-4 times to ensure a robust membrane of sufficient thickness.

  • Allow the electrode to dry at room temperature for at least 24 hours to ensure complete evaporation of the solvent.

  • Fill the electrode body with the internal filling solution (e.g., 0.01 M Pb(NO₃)₂).

Protocol 2: Conditioning and Calibration of the Pb²⁺-ISE

4.2.1 Electrode Conditioning [16]1. Before its first use, the newly fabricated electrode must be conditioned. 2. Soak the electrode's membrane tip in a 1.0 x 10⁻³ M Pb(NO₃)₂ solution for at least 12-24 hours. 3. This conditioning step ensures that the membrane is saturated with the primary ion, leading to stable and reproducible potential readings.

4.2.2 Calibration Procedure [16]1. Prepare a series of standard Pb²⁺ solutions by serial dilution of the 1000 ppm stock solution (e.g., 10⁻⁶ M to 10⁻¹ M). 2. For each standard, place a known volume (e.g., 50 mL) in a beaker with a magnetic stir bar. 3. Add a small volume of ISAB (e.g., 1 mL of 1 M NaNO₃) to each standard to maintain a constant ionic strength. 4. Immerse the conditioned Pb²⁺-ISE and the reference electrode in the lowest concentration standard. 5. Stir gently and record the potential (in mV) once the reading stabilizes. 6. Rinse the electrodes with deionized water and blot dry between measurements. 7. Repeat the measurement for each standard, moving from the lowest to the highest concentration. 8. Plot the stable potential (E, on the y-axis) versus the logarithm of the Pb²⁺ concentration (log[Pb²⁺], on the x-axis). 9. Perform a linear regression on the data points within the linear range. The slope should be approximately +29.6 mV/decade.

Protocol 3: Real-Time Monitoring of a Water Sample

G SampleSource Water Source (River, Effluent) Pump Peristaltic Pump SampleSource->Pump FlowCell Flow Cell Pump->FlowCell ISE Pb²⁺-ISE RefElec Reference Electrode Waste Waste Container FlowCell->Waste Meter High-Impedance Voltmeter ISE->Meter RefElec->Meter DataLogger Data Logger / PC Meter->DataLogger caption Figure 3: Real-time Monitoring Setup

Caption: Figure 3: Schematic of a flow-cell setup for continuous environmental monitoring with an ISE.

4.3.1 Sample Preparation

  • Collect the water sample. If it contains significant suspended solids, it may need to be filtered to prevent clogging of the flow cell and fouling of the electrode membrane.

  • Allow the sample to reach thermal equilibrium with the calibration standards. Temperature fluctuations can affect the electrode's potential. [7][10]3. Add ISAB to the sample in the same ratio as used for the calibration standards.

4.3.2 Measurement Setup

  • For continuous monitoring, a flow-cell setup is ideal. Place the calibrated Pb²⁺-ISE and the reference electrode into the ports of the flow cell.

  • Use a peristaltic pump to deliver the water sample through the flow cell at a constant, low flow rate. This ensures a continuous supply of fresh sample to the electrode surface and minimizes signal noise.

  • Connect the electrodes to the high-impedance voltmeter.

4.3.3 Data Acquisition and Analysis

  • Connect the voltmeter to a data logger or computer to record the potential readings over time.

  • Use the calibration curve (equation from the linear regression) to convert the measured potential (mV) into Pb²⁺ concentration.

  • The real-time data can be plotted to observe trends, identify pollution events, and assess compliance with regulatory limits. The EPA's action level for lead in drinking water is 15 parts per billion (ppb). [17][18]

Performance Characteristics and Troubleshooting

Typical Performance of a Lead-Selective Electrode

The following table summarizes typical performance characteristics for a PVC membrane-based lead-selective electrode as reported in the literature. These values can serve as a benchmark for newly fabricated sensors.

ParameterTypical ValueSource(s)
Linear Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M[12][16]
Nernstian Slope 28 - 31 mV/decade[19][20]
Limit of Detection 1.0 x 10⁻⁷ M to 5.0 x 10⁻⁶ M[11][12]
Response Time < 30 seconds[9][20]
Operational pH Range 3.0 - 7.0[16]
Lifetime 2 - 4 months[9][20]
Addressing Common Challenges

5.2.1 Interferences from Other Ions Environmental water samples are complex matrices containing various ions. Some ions may interfere with the measurement of the target ion. [21]For lead electrodes, common interfering ions can include Cu²⁺, Cd²⁺, and Fe³⁺. The selectivity of the electrode can be determined by measuring its response to the interfering ion and calculating a selectivity coefficient. If significant interference is present, sample pre-treatment may be necessary.

5.2.2 Temperature Effects Electrode potentials are temperature-dependent. [7][10]For field deployments, it is crucial to either use a temperature-compensated meter or to measure the sample temperature and apply a correction factor to the data. Frequent recalibration under the expected operating temperature conditions is also recommended.

5.2.3 Sensor Drift and Biofouling Over time, the electrode's baseline potential may drift due to aging of the membrane or leaching of its components. [10]In biologically active waters, the membrane surface can become fouled with a biofilm, which will degrade the sensor's response. Regular cleaning and recalibration are essential to ensure data quality. [6]For long-term deployments, automated cleaning or anti-fouling membrane coatings may be considered. [6][22]

Conclusion

Ion-selective electrodes provide a powerful and accessible technology for the real-time monitoring of heavy metals in environmental samples. The protocols outlined in this guide offer a comprehensive framework for the fabrication, calibration, and deployment of a lead-selective electrode. By understanding the principles of operation and the potential challenges, researchers can successfully develop and utilize these sensors for a wide range of environmental monitoring applications. Furthermore, the described methodologies serve as a robust starting point for the investigation and validation of new ionophore materials, paving the way for the next generation of highly selective and sensitive environmental sensors.

References

  • TESTING FOR LEAD IN DRINKING WATER EPA's Current Method for Measuring Lead is More Accurate Lead Testing: The Consumer Confide. (URL: )
  • In situ real-time monitoring of ammonium, potassium, chloride and nitrate in small and medium-sized rivers using ion-selective-electrodes – a case study of feasibility - RSC Publishing. (URL: )
  • Analyzing Water Samples Using EPA Method 200.8 to Support the Lead and Copper Rule Revisions | Spectroscopy Online. (URL: [Link])

  • ISE Ion Selective Electrodes: Water Quality Monitoring - Solinst. (URL: [Link])

  • Ion-selective electrodes with solid contact for heavy metals determination - E3S Web of Conferences. (URL: [Link])

  • In situ real-time monitoring of ammonium, potassium, chloride and nitrate in small and medium-sized rivers using ion-selective-e. (URL: [Link])

  • Emerging Trends in Real-Time Water Quality Monitoring and Sanitation Systems. (URL: [Link])

  • Corrective protocol to predict interference free sensor response of ISE... - ResearchGate. (URL: [Link])

  • Real-Time Water Quality Monitoring with Chemical Sensors - PMC. (URL: [Link])

  • Understanding the EPA action level for lead in drinking water. (URL: [Link])

  • Optimize Ion Selective Electrode for Metal Ion Detection in Industrial Waste. (URL: [Link])

  • What is the Best Method for Detecting Lead in Drinking Water? - Camlab. (URL: [Link])

  • Advancements in electrochemical sensingTechnology for Heavy Metal Ions Detection - PMC. (URL: [Link])

  • Protect Your Tap: A Quick Check for Lead | US EPA. (URL: [Link])

  • Ion-selective membrane modified microfluidic paper-based solution sampling substrates for potentiometric heavy metal detection - RSC Publishing. (URL: [Link])

  • Assess Electrical Interference Impact on Ion Selective Electrode. (URL: [Link])

  • (PDF) Ion-selective electrodes with solid contact for heavy metals determination. (URL: [Link])

  • ISE Selectivity And Interferences - EDT Direction. (URL: [Link])

  • Electrochemical Sensing of Lead Ions Using Ionophore-Modified Raspberry-like Fe3O4–Au Nanostructures via Differential Pulse Voltammetry - MDPI. (URL: [Link])

  • Reliable environmental trace heavy metal analysis with potentiometric ion sensors - reality or a distant dream | Request PDF - ResearchGate. (URL: [Link])

  • N′‐Tetraalkyl‐3‐Oxa‐Pentane‐1,5‐Diamide and their Applications in Solvent Extraction | Scilit. (URL: [Link])

  • N,N,N',N'-Tetracyclohexyl-3-oxapentanediamide | C28H48N2O3 | CID 194578 - PubChem. (URL: [Link])

  • Impact of Lanthanide Complexation and Temperature on the Chemical Reactivity of N,N,N',N'-tetraoctyl diglycolamide (TODGA) with - - INL Research Library Digital Repository - Idaho National Laboratory. (URL: [Link])

  • Impact of Lanthanide Ion Complexation and Temperature on the Chemical Reactivity of N,N,N′,N′‐tetraoctyl diglycolamide (TO. (URL: [Link])

  • Aptamer-Based Biosensors for Environmental Monitoring - Frontiers. (URL: [Link])

  • Recent advances in portable devices for environmental monitoring applications - PMC. (URL: [Link])

  • Application of Electrochemical Enzyme Biosensor in Environmental Pollution Monitoring. (URL: [Link])

  • Adyton Delivers 6.6 g/t Au, 2.44% Cu and 39.8 g/t Ag Within 164 m @0.82 g/t Au Eq. Including 53 m @1.6 g/t Au Eq. from the North-Eastern Extension Target, Feni Island - Barchart.com. (URL: [Link])

  • PlayStation 4 - Wikipedia. (URL: [Link])

  • Why Is AZTR Stock Rising Today? - Stocktwits. (URL: [Link])

  • Visa Shares Outperform S&P 500 Driven by Earnings Growth | Intellectia.AI. (URL: [Link])

Sources

Method

Application Note: Optimization of ETH 295 Concentration for High-Performance Potentiometric Lead(II) Sensors

Executive Summary The accurate quantification of trace lead(II) ions (Pb²⁺) in environmental and biological matrices requires highly selective and robust analytical tools. Polymeric membrane ion-selective electrodes (ISE...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of trace lead(II) ions (Pb²⁺) in environmental and biological matrices requires highly selective and robust analytical tools. Polymeric membrane ion-selective electrodes (ISEs) utilizing the neutral carrier ETH 295 (N,N'-diheptyl-N,N',6,6-tetramethyl-4,8-dioxaundecanediamide) offer exceptional sensitivity and selectivity for Pb²⁺. This application note provides a comprehensive, self-validating protocol for formulating and fabricating ETH 295-based lead sensors, detailing the exact stoichiometric requirements and the mechanistic causality behind each component choice.

Mechanistic Principles of ETH 295 in Polymeric Membranes

Designing a functional ISE is not merely a matter of mixing chemicals; it requires precise control over the thermodynamic phase boundary equilibria.

  • The Role of ETH 295: Unlike rigid crown ethers, ETH 295 is an acyclic amide. Its flexible backbone allows it to adopt an optimal conformation, coordinating Pb²⁺ via its amide oxygen atoms to form a highly stable, lipophilic complex within the membrane phase .

  • The Necessity of Lipophilic Salts (KTpClPB): The inclusion of a lipophilic anionic site, such as Potassium tetrakis(p-chlorophenyl)borate (KTpClPB), is a mechanistic absolute. Without it, the membrane suffers from anion interference (Donnan exclusion failure) and prohibitively high electrical resistance. For a divalent primary ion (Pb²⁺) interacting with a neutral carrier, the optimal concentration of the anionic site is strictly ~50 mol% relative to the ionophore . This specific ratio ensures permselectivity and prevents the formation of charged 1:2 (metal:ionophore) complexes that degrade the Nernstian slope .

  • Plasticizer Dielectric Effects: The plasticizer dictates the dielectric constant of the membrane. Using o-NPOE (2-nitrophenyl octyl ether), which possesses a high dielectric constant, favors the extraction of divalent ions from the aqueous phase and stabilizes the charged Pb²⁺-ETH 295 complex significantly better than non-polar plasticizers .

TransductionPathway S Aqueous Sample (Pb²⁺ ions) M Membrane Interface (Pb²⁺-ETH 295 Complex) S->M Selective Partitioning P Phase Boundary Potential M->P Charge Separation T Internal Transducer (Ag/AgCl Wire) P->T Ion-to-Electron Transduction E Electrometer (mV Readout) T->E Voltage Signal

Potentiometric transduction pathway of the ETH 295 lead(II) sensor.

Optimal Membrane Formulation

Based on authoritative empirical optimizations , the following formulation is engineered to yield a 200 mg membrane cocktail. This specific mass ratio ensures a membrane thickness of ~200 µm when cast in a standard 22 mm diameter glass ring.

Table 1: Optimized ETH 295 Membrane Cocktail (200 mg Total Mass)
ComponentFunctionMass (mg)Wt %Molar Ratio
ETH 295 Neutral Ionophore3.61.801.0 eq
KTpClPB Lipophilic Anionic Site1.90.950.5 eq (50 mol%)
o-NPOE Plasticizer (Solvent)128.564.25N/A
PVC Polymer Matrix66.033.00N/A

Step-by-Step Fabrication Protocol

This methodology is designed as a self-validating system; deviations in the physical appearance of the cocktail or the baseline drift during conditioning will immediately flag fabrication errors.

SensorFabrication A 1. Weigh Components (ETH 295, KTpClPB, PVC, o-NPOE) B 2. Dissolve in THF (Vortex until homogeneous) A->B C 3. Cast Membrane (Evaporate THF for 24h) B->C D 4. Assemble Electrode (Punch disk & mount to PVC tube) C->D E 5. Internal Filling (10⁻³ M Pb²⁺ & 0.1 M KCl) D->E F 6. Condition Sensor (Soak in 10⁻³ M Pb²⁺ for 24h) E->F

Workflow for fabricating ETH 295-based polymeric membrane ion-selective electrodes.

Phase 1: Cocktail Preparation
  • Weighing: Accurately weigh 3.6 mg ETH 295, 1.9 mg KTpClPB, 66.0 mg high-molecular-weight PVC, and 128.5 mg o-NPOE into a clean glass vial.

  • Dissolution: Add 2.0 mL of anhydrous Tetrahydrofuran (THF). Vortex vigorously for 15 minutes.

    • Causality Check: The solution must be completely clear. Any cloudiness indicates incomplete dissolution of the PVC or salt, which will cause localized concentration gradients and noisy, unstable potentials.

Phase 2: Membrane Casting
  • Casting: Pour the homogeneous cocktail into a glass ring (22 mm i.d.) affixed to a smooth glass plate.

  • Evaporation: Cover the ring loosely with a filter paper to restrict airflow. Allow the THF to evaporate at room temperature for 24 hours.

    • Causality Check: Slow evaporation is critical. Rapid evaporation causes the membrane to cool (due to the latent heat of vaporization), leading to condensation of atmospheric moisture and the formation of microscopic pinholes that destroy permselectivity.

Phase 3: Sensor Assembly & Conditioning
  • Assembly: Punch a 6 mm diameter disk from the master membrane. Glue it to the polished end of a rigid PVC tube using a PVC/THF slurry. Allow the seal to cure for 2 hours.

  • Internal Filling: Fill the tube with an internal reference solution consisting of 1.0 × 10⁻³ M Pb(NO₃)₂ and 0.1 M KCl. Insert a chloridized silver wire (Ag/AgCl) as the internal transducer.

  • Conditioning (Self-Validating Step): Soak the assembled electrode in a 1.0 × 10⁻³ M Pb(NO₃)₂ solution for 24 hours prior to first use.

    • Causality Check: Conditioning establishes the steady-state phase boundary potential by saturating the membrane surface with Pb²⁺. A properly fabricated and conditioned sensor will show a stable baseline potential (drift < 1 mV/hr). Erratic drift indicates a breached membrane seal or pinholes.

Sensor Validation & Quality Control

To verify the integrity of the fabricated ETH 295 sensor, perform a standard calibration via serial dilution in Pb(NO₃)₂ solutions ranging from 10⁻⁷ to 10⁻¹ M.

Table 2: Expected Sensor Performance Metrics
ParameterExpected ValueValidation Criteria
Linear Range 10⁻⁵.² to 10⁻¹.⁰ MR² > 0.99 within the linear region
Nernstian Slope 29.5 – 35.3 mV/decadeEvaluated at 25°C; a slope < 25 mV indicates membrane fouling or Donnan failure
Response Time (t₉₅) < 15 secondsTime required to reach 95% of the steady-state potential
Lifetime > 2 monthsBaseline drift must remain < 1 mV/day

Note: Selectivity over interfering ions (e.g., Cu²⁺, Cd²⁺, Ca²⁺) should be verified using the Fixed Interference Method (FIM) or the Matched Potential Method (MPM) to ensure the sensor meets the specific requirements of your sample matrix.

References

  • Malinowska, E. (1990). Lead-selective membrane electrodes based on neutral carriers. Part I. Acyclic amides and oxamides. Analyst (RSC Publishing), 115, 1085-1087.[Link]

  • Guziński, M., et al. (2013). Lead(II)-selective ionophores for ion-selective electrodes: A review. Sensors, 13(6), 7774-7785.[Link]

  • Pretsch, E., et al. (2000). Lowering the Detection Limit of Solvent Polymeric Ion-Selective Membrane Electrodes. Analytical Chemistry (ACS Publications), 72(6), 1127-1133.[Link]

Application

Application Note: High-Performance Clinical Biofluid Lead (Pb²⁺) Analysis Using ETH 295-Based Ion-Selective Electrodes

Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol Executive Summary & Clinical Rationale The accurate q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Executive Summary & Clinical Rationale

The accurate quantification of lead (Pb²⁺) in clinical biofluids (whole blood and urine) is a critical diagnostic requirement for heavy metal toxicity screening. While atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) are gold standards, they are cost-prohibitive and unsuitable for point-of-care (POC) applications.

Potentiometric ion-selective electrodes (ISEs) offer a rapid, non-destructive, and highly scalable alternative[1]. At the core of this technology is ETH 295 (CAS: 69844-41-3), an acyclic amide/oxamide ionophore that exhibits exceptional selectivity and binding affinity for Pb²⁺[2]. This application note provides a comprehensive, self-validating protocol for fabricating and deploying ETH 295-based polymeric membrane electrodes for clinical biofluid analysis, bridging the gap between fundamental electrochemistry and applied clinical diagnostics.

Mechanistic Principles: The Causality of Sensor Design

To achieve reliable clinical data, one must understand the thermodynamic and kinetic drivers within the sensor membrane. The ETH 295 sensor is not merely a physical barrier; it is a dynamic phase-boundary system.

Ionophore Complexation & Permselectivity

ETH 295 (Molecular Formula: C₂₇H₅₄N₂O₄) acts as a neutral carrier[2]. When a biofluid sample contacts the polyvinyl chloride (PVC) membrane, free Pb²⁺ ions partition into the lipophilic organic phase and are selectively complexed by the oxygen and nitrogen donor atoms of ETH 295[3].

The Critical Role of the Lipophilic Additive

A common failure point in ISE design is the omission or miscalculation of the anionic excluder. In this protocol, Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) is incorporated into the membrane cocktail.

  • Causality: KTpClPB provides fixed, lipophilic negative charges within the membrane. This enforces Donnan exclusion—repelling lipophilic anions present in complex biofluids (e.g., blood serum proteins, organic acids) that would otherwise cause a negative voltage error[1]. Furthermore, it reduces membrane resistance and ensures the sensor operates via a pure cation-exchange mechanism, which is mathematically required to achieve a Nernstian response[3].

Mechanism Pb Free Pb²⁺ (Sample Phase) Membrane PVC Membrane Boundary Pb->Membrane Partitioning ETH ETH 295 Ionophore (Selective Binding) Membrane->ETH Complexation Excluder KTpClPB Additive (Anion Repulsion) Membrane->Excluder Permselectivity Signal Phase Boundary Potential (EMF) ETH->Signal Cation Exchange Excluder->Signal Donnan Exclusion

Fig 1. Mechanistic pathway of Pb²⁺ signal transduction across the ETH 295 polymeric membrane.

Quantitative Data & Analytical Parameters

The following tables summarize the optimized membrane composition and the expected analytical figures of merit based on validated empirical data[3].

Table 1: Optimized Membrane Composition for ETH 295 ISE

ComponentChemical FunctionWeight %
ETH 295 Lead-selective neutral carrier1.5 %
KTpClPB Lipophilic anionic excluder0.6 %
o-NPOE Plasticizer (Solvent Mediator)65.9 %
PVC Polymeric structural matrix32.0 %

Table 2: Analytical Figures of Merit

ParameterValidated ValueMechanistic Note
Linear Range 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ MCan be extended to 10⁻⁹ M using solid-contact transducers[4].
Calibration Slope ~35.3 mV/decadeHyper-Nernstian slope characteristic of ETH 295 specific stoichiometry[3].
Response Time (t₉₅%) < 15 secondsRapid equilibrium due to optimal plasticizer viscosity.
Operational pH 3.5 – 6.0Avoids H⁺ interference (pH <3.5) and Pb(OH)₂ precipitation (pH >6.0).

Table 3: Potentiometric Selectivity Coefficients (log K_Pb,M)

Interfering Cation (M)log K_Pb,MClinical Significance
Ca²⁺ < -2.0Excellent rejection of abundant blood calcium[3].
Mg²⁺ < -2.5No interference from intracellular magnesium.
Cu²⁺ < -1.5Superior to older solid-state sulfide electrodes[5].
Na⁺ < -3.0Critical for high-sodium matrices like urine.

Experimental Protocol: Biofluid Lead Analysis

This protocol is designed as a self-validating system . By enforcing strict System Suitability Tests (SST) prior to sample analysis, the operator guarantees the thermodynamic integrity of the sensor.

Phase 1: Sensor Fabrication
  • Cocktail Preparation: Dissolve 1.5 mg ETH 295, 0.6 mg KTpClPB, 65.9 mg o-nitrophenyl octyl ether (o-NPOE), and 32.0 mg high-molecular-weight PVC in 1.0 mL of anhydrous tetrahydrofuran (THF)[3].

  • Homogenization: Vortex the mixture for 15 minutes until a completely transparent, viscous solution is obtained.

  • Membrane Casting: Drop-cast 50 µL of the cocktail onto the surface of a polished glassy carbon electrode (for solid-contact ISEs) or into a glass ring (for liquid-contact ISEs).

  • Solvent Evaporation: Allow the THF to evaporate at room temperature in a dust-free environment for 24 hours.

  • Conditioning: Soak the newly formed membrane in a 1.0 × 10⁻³ M Pb(NO₃)₂ solution for 12 hours to activate the ion-exchange sites.

Phase 2: Biofluid Sample Pretreatment

Causality Note: In whole blood, >95% of lead is bound to erythrocytes and plasma proteins. Direct potentiometry will fail because ISEs only detect free ionized Pb²⁺.

  • Acid Lysis: Aliquot 500 µL of whole blood or urine into a microcentrifuge tube. Add 500 µL of 0.1 M Nitric Acid (HNO₃) to lyse cells and displace Pb²⁺ from protein binding sites[3].

  • Precipitation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • pH Adjustment: Transfer the supernatant to a clean vial. Add 1.0 M Sodium Acetate buffer until the pH stabilizes at 4.5 . This specific pH ensures Pb²⁺ remains soluble while preventing H⁺ ions from competing with lead at the ETH 295 binding sites.

Phase 3: System Suitability & Potentiometric Measurement
  • System Suitability Test (SST): Measure the electromotive force (EMF) of two standard solutions: 10⁻⁵ M and 10⁻⁴ M Pb²⁺ (buffered to pH 4.5).

    • Validation Gate: Calculate the slope. If the slope is between 30.0 and 36.0 mV/decade, the system is validated[3]. If <30.0 mV/decade, the membrane is compromised and must be replaced.

  • Sample Measurement: Immerse the ETH 295 ISE and a double-junction Ag/AgCl reference electrode into the buffered biofluid aliquot.

  • Data Acquisition: Record the steady-state EMF (mV) after 15 seconds.

  • Quantification: Calculate the unknown Pb²⁺ concentration using the Nernst equation derived from the SST calibration curve.

Workflow A 1. Biofluid Collection (Whole Blood / Urine) B 2. Sample Pretreatment (Acid Lysis & Protein Precipitation) A->B 500 µL Sample C 3. pH Adjustment (Acetate Buffer pH 4.5) B->C Supernatant E 5. Potentiometric Measurement (EMF vs. Reference) C->E Buffered Aliquot D 4. ETH 295 ISE Calibration (System Suitability Test) D->E Baseline (E°) F 6. Nernstian Data Analysis (Pb²⁺ Quantification) E->F ΔE (mV)

Fig 2. Step-by-step experimental workflow for clinical biofluid lead analysis using ETH 295 ISEs.

Troubleshooting & Quality Control

  • Sub-Nernstian Slope (< 25 mV/decade): Indicates plasticizer leaching or ionophore degradation. Corrective Action: Ensure the biofluid sample does not contain high concentrations of lipophilic surfactants, which extract the membrane components. Recalibrate with fresh standards.

  • Signal Drift (> 1 mV/min): Usually caused by a blocked reference electrode junction or protein fouling on the PVC membrane. Corrective Action: Rinse the ISE with a 0.1 M HCl solution for 30 seconds to strip adhered proteins, followed by a thorough rinse with deionized water.

References

  • Malinowska, E. (1990). Lead-selective membrane electrodes based on neutral carriers. Part I. Acyclic amides and oxamides. Analyst, 115, 1085-1087.
  • ChemicalBook. (n.d.). ETH 295 Chemical Properties and Structure (CAS: 69844-41-3). ChemicalBook.
  • ResearchGate. (2025). Lead(II)-selective ionophores for ion-selective electrodes: A review.
  • ResearchGate. (n.d.). Lead-Selective Electrode Based on a Quinaldic Acid Derivative.
  • Malinowska, E. (2000). ChemInform Abstract: Macrocyclic Amides as Ionophores for Lead-Selective Membrane Electrodes. ChemInform.

Sources

Method

Application Note: Step-by-Step Synthesis of ETH 295 Neutral Carrier Membranes for Potentiometric Sensing

Introduction and Mechanistic Principles The development of robust ion-selective electrodes (ISEs) relies heavily on the precise formulation of solvent polymeric membranes. ETH 295 (N,N'-diheptyl-N,N',6,6-tetramethyl-4,8-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Principles

The development of robust ion-selective electrodes (ISEs) relies heavily on the precise formulation of solvent polymeric membranes. ETH 295 (N,N'-diheptyl-N,N',6,6-tetramethyl-4,8-dioxaundecanediamide), also known as Uranyl ionophore I, is a highly effective acyclic diamide neutral carrier. While initially recognized for its affinity to uranyl ions, ETH 295 has been extensively validated for the highly selective potentiometric detection of Lead (Pb²⁺) [1].

The coordination chemistry of ETH 295 relies on the oxygen atoms within its amide and ether groups, which form a lipophilic pseudocavity that strongly and reversibly binds heavy metal cations. To translate this molecular recognition into a macroscopic, measurable electromotive force (EMF), the ionophore must be immobilized within a carefully engineered phase boundary.

Reagent Formulation and Causality

A functional ISE membrane is a self-contained thermodynamic system. Deviating from the optimal ratios of the polymer matrix, plasticizer, and additives will compromise the Nernstian response and selectivity [2].

Table 1: Standardized ETH 295 Membrane Formulation

ComponentFunctionWeight %Mass (for 200 mg total)
ETH 295 Neutral Carrier (Ionophore)1.0 - 1.5%~2.5 mg
KTpClPB Lipophilic Anionic Additive0.5 - 0.8%~1.5 mg
o-NPOE Plasticizer (Solvent Mediator)~65.0%~130.0 mg
High MW PVC Polymeric Matrix~33.0%~66.0 mg

Causality of Experimental Choices:

  • o-NPOE (o-Nitrophenyloctyl ether): Why use o-NPOE instead of non-polar alternatives like DOS? o-NPOE possesses a high dielectric constant. This highly polar environment thermodynamically favors the extraction of divalent cations (Pb²⁺) over monovalent interfering ions, drastically improving the selectivity coefficient [3].

  • KTpClPB (Potassium tetrakis(p-chlorophenyl)borate): Adding this lipophilic salt is non-negotiable. It provides fixed negative sites within the membrane, ensuring the Donnan exclusion of sample anions. Furthermore, it lowers the bulk membrane resistance and forces the ETH 295 to operate via a purely neutral carrier mechanism, which is required to achieve a theoretical Nernstian slope.

Experimental Workflow

Workflow Step1 1. Reagent Formulation Weigh ETH 295, PVC, o-NPOE, KTpClPB Step2 2. Cocktail Dissolution Dissolve in Tetrahydrofuran (THF) Step1->Step2 Step3 3. Membrane Casting Pour into glass ring on flat substrate Step2->Step3 Step4 4. Solvent Evaporation Slow evaporation for 24h (Bubble-free) Step3->Step4 Step5 5. Sensor Assembly Cut disk & mount to electrode body Step4->Step5 Step6 6. Phase Conditioning Soak in 0.1 M Pb(NO3)2 to establish equilibrium Step5->Step6

Fig 1. Step-by-step workflow for ETH 295 membrane synthesis and electrode assembly.

Step-by-Step Protocol

Phase 1: Cocktail Preparation
  • In a clean, dry glass vial, precisely weigh the ETH 295, KTpClPB, o-NPOE, and PVC according to the masses in Table 1.

  • Add 2.0 to 3.0 mL of anhydrous Tetrahydrofuran (THF).

  • Vortex the mixture vigorously, then place it in an ultrasonic bath for 15–20 minutes until the solution is completely clear and viscous.

  • Causality: THF acts as a universal volatile solvent that disrupts the polymer chains of PVC, allowing the uniform molecular dispersion of the plasticizer, ionophore, and lipophilic salt. Any undissolved particulate will act as a localized defect, causing signal drift and degrading the limit of detection.

Phase 2: Membrane Casting
  • Place a glass ring (e.g., 24 mm inner diameter) flat on a smooth, dust-free glass plate.

  • Carefully pour the dissolved cocktail into the center of the ring.

  • Cover the ring with a piece of filter paper or an inverted glass funnel. Leave it undisturbed in a fume hood for 24 hours at room temperature.

  • Causality: THF is highly volatile. Unrestricted, rapid evaporation causes localized temperature drops at the surface, leading to atmospheric water condensation (resulting in cloudy, opaque membranes) and the entrapment of micro-bubbles. Controlled, slow evaporation ensures a homogenous, mechanically robust, and defect-free membrane morphology.

Phase 3: Sensor Assembly
  • Using a sharp cork borer, cut a 5–7 mm diameter disk from the center of the master membrane.

  • Apply a thin layer of PVC/THF slurry (10% PVC in THF) to the polished end of a rigid PVC electrode tube.

  • Press the membrane disk onto the tube and allow it to cure for 2 hours.

  • Causality: The PVC/THF slurry acts as a chemical weld. As the THF evaporates, the polymer chains of the tube and the membrane interlock, creating a watertight seal. A poor seal leads to direct aqueous pathways between the internal filling solution and the sample, short-circuiting the phase boundary potential and rendering the electrode useless.

Phase 4: Internal Filling and Phase Boundary Conditioning
  • Fill the assembled electrode tube with an internal reference solution consisting of 0.1 M KCl and 0.01 M Pb(NO₃)₂. Insert an Ag/AgCl internal reference wire.

  • Submerge the tip of the assembled electrode in a conditioning solution of 0.1 M Pb(NO₃)₂ for 24 hours.

  • Causality: The dry polymeric membrane initially contains only uncomplexed ETH 295. Submersion drives the partitioning of Pb²⁺ from the aqueous sample into the lipophilic organic phase. This process establishes a thermodynamic steady-state equilibrium at the membrane-sample interface, which is strictly required to generate a stable, reproducible EMF.

Self-Validation and Analytical Performance

To ensure the synthesized membrane operates as a self-validating system, perform a calibration curve via serial dilution (10⁻¹ to 10⁻⁷ M Pb²⁺) against a double-junction Ag/AgCl reference electrode.

Table 2: Expected Analytical Performance (Pb²⁺ Sensing)

ParameterExpected ValueMechanistic Indicator
Linear Range 10⁻⁵.² to 10⁻¹.⁰ MDefines the functional thermodynamic window of the sensor.
Nernstian Slope 29.6 – 35.3 mV/decadeValidates carrier-ion complexation. (Note: Slopes >29.6 mV can occur due to co-permeation of monovalent PbOH⁺).
Limit of Detection ~3.0 × 10⁻⁶ MIndicates the extent of baseline ion leaching from the membrane.
Response Time (t₉₅) < 20 secondsConfirms rapid ion-exchange kinetics at the interface.
Working pH Range 3.0 – 6.0Ensures Pb²⁺ is measured as a free ion and not precipitated as Pb(OH)₂.

Validation Checkpoint: If the calibration yields a sub-Nernstian slope (< 20 mV/decade), this is a diagnostic indicator of either (A) incomplete solvent evaporation leaving residual THF, (B) microscopic leaks at the membrane-tube seal, or (C) insufficient conditioning time preventing phase equilibrium.

References

  • Malinowska, E. "Lead-selective membrane electrodes based on neutral carriers. Part I. Acyclic amides and oxamides." Analyst, 115, 1085-1087 (1990). URL:[Link]

  • Cuartero, M., et al. "Tracking Lead: Potentiometric Tools and Technologies for a Toxic Element." Sensors, 23(13), 6024 (2023). URL:[Link]

  • Nzediegwu, C., et al. "Ion-Selective Electrodes for Detection of Lead (II) in Drinking Water: A Mini-Review." Resources, 7(3), 55 (2018). URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving the Nernstian slope and response time of ETH 295 ISEs

Welcome to the Technical Support Center for Ion-Selective Electrodes (ISEs). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ion-Selective Electrodes (ISEs). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize potentiometric sensors based on the ETH 295 ionophore (N,N'-diheptyl-N,N',6,6-tetramethyl-4,8-dioxaundecanediamide).

While ETH 295 is highly regarded for its exceptional selectivity toward Lead (Pb²⁺) and Uranyl (UO₂²⁺) ions, achieving the theoretical Nernstian slope (approx. 29.5 mV/decade for divalent ions) and a rapid response time (<10 seconds) requires precise control over membrane thermodynamics and phase boundary kinetics.

Below is our comprehensive troubleshooting guide, structured to address the exact mechanistic failures you may encounter at the bench.

Part 1: Core Principles of ETH 295 Signal Transduction

Before troubleshooting, it is critical to understand the signaling pathway of an ETH 295-based ISE. The generation of a stable electromotive force (EMF) relies on the selective partitioning of the target ion into the hydrophobic membrane, facilitated by the ionophore, followed by charge transduction.

G A Sample Solution (Pb²⁺ / UO₂²⁺) B Phase Boundary (Ion Extraction) A->B Partitioning C ETH 295 Complexation (Membrane Phase) B->C Selective Binding D Transducer Layer (Ion-to-Electron) C->D Charge Transfer E Potentiometric Signal (Nernstian Output) D->E EMF Measurement

Caption: Mechanism of ion extraction and signal generation in ETH 295-based ISEs.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My ETH 295 Pb²⁺-ISE is exhibiting a sub-Nernstian slope (e.g., 12–15 mV/decade). How do I correct this?

The Causality: A severely depressed slope in a neutral carrier membrane is almost always caused by Donnan exclusion failure . Because ETH 295 is a neutral molecule, extracting a divalent cation (Pb²⁺) into the membrane introduces a net positive charge. If the membrane lacks sufficient lipophilic anionic sites to balance this charge, hydrophilic anions from the sample solution are co-extracted into the membrane. This co-extraction dampens the phase boundary potential, destroying the Nernstian response[1].

The Solution: You must incorporate a lipophilic borate salt, such as Potassium tetrakis(p-chlorophenyl)borate (KTpClPB), into your polymer matrix. For divalent ions, the thermodynamically optimal ratio of additive to ionophore is ~50 mol% .

  • Self-Validation Check: If your slope jumps from 15 mV/dec to ~29.5–35.3 mV/dec after adding KTpClPB, Donnan failure has been successfully suppressed[2]. Do not exceed 100 mol% additive, or the membrane will begin acting as a non-selective classical ion-exchanger.

Q2: The response time of my electrode has degraded from <10s to >60s, and the baseline drifts. What is happening?

The Causality: Sluggish response times and drifting EMFs typically stem from two distinct physical phenomena depending on your electrode architecture:

  • Improper Conditioning (Leaching): If you conditioned the electrode in a highly concentrated standard (e.g., 0.1 M Pb²⁺), the membrane becomes saturated. When placed in a dilute sample, the primary ions leach out of the membrane into the Nernst diffusion layer. This localized high concentration at the interface forces the electrode to take minutes to reach equilibrium[1].

  • The Water Layer Effect (Solid-Contact ISEs): If you are using a solid-contact ISE (e.g., coated wire), an ultra-thin aqueous layer can form between the hydrophobic PVC membrane and the conductive substrate. This acts as an uncontrolled secondary reservoir for ions, causing massive signal lag.

The Solution: Implement a step-down conditioning protocol (see Methodologies below) and, for solid-contact sensors, insert a highly hydrophobic conducting polymer (like POT or PEDOT doped with hydrophobic counter-ions) between the substrate and the ETH 295 membrane.

Part 3: Quantitative Data & Formulation Comparisons

To illustrate the causality of membrane composition on performance, observe the following standard diagnostic data for ETH 295 Pb²⁺-ISEs.

FormulationKTpClPB Additive(mol% vs ETH 295)PlasticizerNernstian Slope(mV/decade)Response Time(t₉₅ in seconds)Diagnostic Conclusion
A 0%DOS12.5 ± 1.2> 60Severe Donnan failure; anion co-extraction.
B (Optimal) 50%DOS29.5 ± 0.5< 10Ideal permselectivity and extraction kinetics.
C 120%DOS18.2 ± 2.1~ 25Loss of selectivity; acting as a liquid ion-exchanger.
D 50%o-NPOE28.1 ± 0.8~ 15Higher dielectric constant slightly alters kinetics.

Note: DOS = Dioctyl sebacate; o-NPOE = o-Nitrophenyl octyl ether.

Part 4: Logical Troubleshooting Workflow

Use the following decision tree to systematically isolate and resolve slope and response time failures in your ETH 295 sensors.

Workflow Start Issue: Sub-Nernstian Slope or Sluggish Response CheckMembrane 1. Check Membrane Formulation Start->CheckMembrane CheckAdditive Is KTpClPB present at ~50 mol% of ETH 295? CheckMembrane->CheckAdditive FixAdditive Adjust Additive Ratio (Prevents Donnan Failure) CheckAdditive->FixAdditive No CheckConditioning 2. Check Conditioning Protocol CheckAdditive->CheckConditioning Yes CheckConc Conditioned in >10⁻³ M? CheckConditioning->CheckConc FixConditioning Recondition in 10⁻⁴ M (Prevents Ion Leaching) CheckConc->FixConditioning Yes CheckSolid 3. Check Solid Contact CheckConc->CheckSolid No FixSolid Apply Hydrophobic Layer (Eliminates Water Layer) CheckSolid->FixSolid Drift observed

Caption: Step-by-step troubleshooting workflow for resolving ETH 295 ISE performance issues.

Part 5: Step-by-Step Methodologies

Protocol 1: Optimal Membrane Casting for ETH 295

This self-validating protocol ensures the correct thermodynamic balance for a theoretical 29.5 mV/dec slope.

  • Weighing: In a glass vial, combine ~1.0 wt% ETH 295 ionophore, ~0.3 wt% KTpClPB (ensuring a ~50 mol% ratio to the ionophore), 33 wt% high-molecular-weight Polyvinyl Chloride (PVC), and ~65.7 wt% DOS plasticizer.

  • Dissolution: Dissolve the mixture in 3 mL of anhydrous Tetrahydrofuran (THF). Vortex until the solution is completely optically clear.

  • Casting: Pour the mixture into a flat glass ring (approx. 24 mm diameter) resting on a glass plate.

  • Evaporation: Cover with a filter paper to slow the evaporation rate. Leave in a fume hood for 24 hours. Rapid evaporation causes micro-porosity, which ruins response times.

  • Validation: The resulting membrane must be transparent and highly elastic. Opaque spots indicate localized precipitation of the ionophore, requiring a restart.

Protocol 2: Step-Down Conditioning for Rapid Kinetics

To prevent zero-current ion fluxes (leaching) that destroy response times and elevate detection limits, condition the membrane as follows:

  • Primary Hydration: Soak the newly assembled electrode in a 10−3 M solution of the target ion (e.g., Pb(NO₃)₂) for exactly 24 hours. This establishes the initial phase boundary equilibrium.

  • Step-Down Equilibration: Transfer the electrode to a dilute 10−9 M solution of the target ion (or a background electrolyte like 0.1 M NaNO₃) for 12 hours prior to measurement.

  • Validation: Measure the EMF in a 10−4 M standard. The potential should stabilize to within ±0.1 mV in under 10 seconds. If it takes longer, extend the step-down equilibration phase.

References

  • Lead-selective membrane electrodes based on neutral carriers. Part I. Acyclic amides and oxamides. Source: Analyst (RSC Publishing), 1990, 115, 1085-1087. URL:[Link]

  • Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Source: Chemical Reviews (ACS Publications), 1997, 97(8), 3083-3132. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Selectivity of ETH 295 and Traditional Lead Ionophores

For Researchers, Scientists, and Drug Development Professionals In the precise world of electrochemical sensing, the performance of an ion-selective electrode (ISE) is fundamentally dictated by the selectivity of its ion...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of electrochemical sensing, the performance of an ion-selective electrode (ISE) is fundamentally dictated by the selectivity of its ionophore. For the detection of lead (Pb²⁺), a critical analyte in environmental monitoring and toxicology, the choice of ionophore can be the determining factor between accurate quantification and erroneous results. This guide provides an in-depth, objective comparison of the performance of the more recent ionophore, ETH 295, against traditional lead ionophores, supported by experimental data and detailed methodologies.

The Principle of Selectivity in Ion-Selective Electrodes

An ion-selective electrode operates on the principle of generating a potential difference across a membrane that is selective to a specific ion.[1] This selectivity is imparted by an ionophore, a lipophilic molecule embedded within the membrane that selectively binds to the target ion.[2] The degree to which an ISE can differentiate the primary ion (in this case, Pb²⁺) from other interfering ions is quantified by the potentiometric selectivity coefficient (KpotPb,M). A smaller value for this coefficient signifies a greater preference for the primary ion and, consequently, a more reliable sensor.[3] The relationship is often expressed in a logarithmic form (log KpotPb,M), where a more negative value indicates higher selectivity.[4]

Comparative Analysis of Lead Ionophore Selectivity

The selection of an ionophore is a critical decision in the development of a lead-selective electrode. Below, we compare the selectivity coefficients of ETH 295 with those of established and potential traditional lead ionophores.

Quantitative Selectivity Data

The following table summarizes the potentiometric selectivity coefficients (log KpotPb,M) for various ionophores. It is important to note that these values can be influenced by the membrane composition and the experimental method used for their determination.

Interfering Ion (M)ETH 295[5]Lead Ionophore IV[6]
Monovalent Cations
Na⁺< -1.5-
K⁺< -1.5-
Ag⁺> -1.5> 2.0
H⁺> -1.5-
Divalent Cations
Ca²⁺< -1.5-
Mg²⁺< -1.5-
Cu²⁺< -1.5< -3.0
Zn²⁺< -1.5< -3.0
Cd²⁺< -1.5< -3.0

Note: The data for ETH 295 is presented as "less than" or "greater than" -1.5 as per the available literature. A direct numerical comparison is therefore indicative rather than absolute. The selectivity of Lead Ionophore IV against alkali metals is reported to be good, with -log KpotPb,j > 3.[6]

In-depth Discussion

ETH 295: An acyclic amide-based ionophore, ETH 295 has demonstrated favorable analytical performance in lead-selective electrodes.[5] Electrodes incorporating ETH 295 exhibit a strong preference for Pb²⁺ over many common alkali and alkaline earth metal ions, with selectivity coefficients generally being less than -1.5.[5] However, it shows notable interference from Ag⁺ and H⁺ ions.[5] This characteristic is a crucial consideration for applications where samples may have varying pH or contain silver ions.

Lead Ionophore IV: This commercially available ionophore, chemically identified as tert-Butylcalix[6]arene-tetrakis(N,N-dimethylthioacetamide), is a well-established and highly selective option for lead detection.[7][8] Its calixarene structure provides a pre-organized cavity that is highly suited for binding Pb²⁺.[8] This structural advantage translates to excellent selectivity against many interfering ions, including Cu²⁺, Zn²⁺, and Cd²⁺, with reported -log KpotPb,M values greater than 3.[6] However, similar to ETH 295, it can be susceptible to interference from Ag⁺.[6]

Other Traditional Ionophores:

  • 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane (Cryptand 222): This cryptand is renowned for its ability to encapsulate metal ions within its three-dimensional cavity, leading to the formation of highly stable complexes.[12] It is particularly effective in binding alkali and alkaline earth metal cations.[12] While it can also form complexes with heavier metal ions like Pb²⁺, its primary application is not as a lead-selective ionophore. Its strong affinity for ions like K⁺ could present significant interference challenges in many sample matrices.

Experimental Protocols for Determining Selectivity Coefficients

The reliability of selectivity data is intrinsically linked to the methodology used for its determination. The International Union of Pure and Applied Chemistry (IUPAC) recommends two primary methods: the Fixed Interference Method (FIM) and the Separate Solution Method (SSM).

Fixed Interference Method (FIM)

The FIM is often preferred as it closely mimics the conditions of a real-world measurement where the primary ion is detected in a background of interfering ions.

Methodology:

  • Prepare a series of standard solutions of the primary ion (Pb²⁺) with varying concentrations.

  • Add a constant concentration of the interfering ion to each standard solution.

  • Prepare a separate solution containing only the interfering ion at the same constant concentration.

  • Measure the potential (EMF) of the ion-selective electrode in each of these solutions using a suitable reference electrode.

  • Plot the measured potential against the logarithm of the primary ion activity.

  • Determine the selectivity coefficient from the intersection of the extrapolated linear portions of the calibration curve, where the response transitions from being dependent on the primary ion to being dominated by the interfering ion.

FIM_Workflow cluster_prep Solution Preparation cluster_measurement Potentiometric Measurement cluster_analysis Data Analysis A Prepare Primary Ion (Pb²⁺) Standard Solutions B Add Constant Concentration of Interfering Ion A->B D Measure EMF of ISE in each solution B->D C Prepare Solution of Interfering Ion Only C->D E Plot EMF vs. log[Pb²⁺] D->E F Determine Intersection Point E->F G Calculate Selectivity Coefficient (Kpot) F->G

Figure 1: Workflow for the Fixed Interference Method (FIM).

Separate Solution Method (SSM)

The SSM involves measuring the electrode potential in separate solutions of the primary and interfering ions.

Methodology:

  • Prepare a solution of the primary ion (Pb²⁺) at a specific activity (aPb).

  • Prepare a separate solution of the interfering ion (M) at the same activity (aM = aPb).

  • Measure the potential of the ISE in both solutions (EPb and EM).

  • Calculate the selectivity coefficient using the measured potentials and the Nernst equation.

SSM_Workflow cluster_measurement Potentiometric Measurement A Prepare Primary Ion (Pb²⁺) Solution (a_Pb) C Measure EMF in Pb²⁺ Solution (E_Pb) A->C B Prepare Interfering Ion Solution (a_M = a_Pb) D Measure EMF in Interfering Ion Solution (E_M) B->D E Calculate Selectivity Coefficient (Kpot) using E_Pb and E_M C->E D->E

Figure 2: Workflow for the Separate Solution Method (SSM).

Conclusion

The selection of an appropriate ionophore is paramount for the development of a reliable lead-selective electrode.

  • ETH 295 offers good selectivity for lead over many common interfering ions, making it a viable option for various applications. However, its susceptibility to interference from silver and hydrogen ions must be carefully considered.

  • Lead Ionophore IV , a calixarene-based ionophore, generally exhibits superior selectivity, particularly against other divalent metal ions. This high selectivity makes it a preferred choice for complex matrices where these interfering ions are present.

  • Traditional chelators like TPEN and Cryptand 222 , while capable of binding lead, are not designed for selective recognition in ISEs and are likely to suffer from significant interference from a broad range of metal ions.

Ultimately, the choice between ETH 295 and traditional lead ionophores will depend on the specific requirements of the application, including the expected composition of the sample matrix and the required level of accuracy. For applications demanding the highest selectivity, particularly in the presence of other heavy metals, calixarene-based ionophores like Lead Ionophore IV remain the gold standard.

References

  • Guziński, M., et al. (2025). Lead(II)-selective ionophores for ion-selective electrodes: A review. ResearchGate. Retrieved from [Link]

  • Diamond, D., & Svehla, G. (1995). Lead-Selective Electrodes Based on Calixarene Phosphine Oxide Derivatives. Analytical Chemistry, 67(1), 125-130.
  • MDPI. (2025). Electrochemical Sensing of Lead Ions Using Ionophore-Modified Raspberry-like Fe3O4–Au Nanostructures via Differential Pulse Voltammetry. MDPI. Retrieved from [Link]

  • De Marco, R., et al. (2014). A calixarene-based ion-selective electrode for thallium(I) detection. Analytica Chimica Acta, 852, 1-9.
  • MDPI. (2002). Calixarene-Based Molecules for Cation Recognition. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Electrochemical Sensing of Lead Ions Using Ionophore-Modified Raspberry-like Fe3O4–Au Nanostructures via Differential Pulse Voltammetry. PubMed Central. Retrieved from [Link]

  • Smart Storm. (n.d.). Ion Selective Electrodes. Interference and Selectivity. Smart Storm. Retrieved from [Link]

  • Sajnóg, A., et al. (2021). Lead selective electrode based on chalcogenide bulk glass for multi-sensor applications. Journal of Non-Crystalline Solids, 567, 120935.
  • Xie, X., & Bakker, E. (2022). Recent improvements to the selectivity of extraction-based optical ion sensors.
  • MDPI. (2025). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. MDPI. Retrieved from [Link]

  • National Science Foundation. (2024). Pb2+-Selective Nanoemulsion-Integrated Single-Entity Electrochemistry for Ultrasensitive Sensing of Blood Lead. NSF Public Access Repository. Retrieved from [Link]

  • PubMed. (2002). Tetrakis(2-pyridylmethyl)ethylenediamine and its analogues as hypodentate ligands. Synthesis and characterization of the rhodium(III), ruthenium(II), and palladium(II) complexes. PubMed. Retrieved from [Link]

  • PubMed. (2000). Cationic or anionic sites? Selectivity optimization of ion-selective electrodes based on charged ionophores. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Ionophore. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity coefficients of the various interfering ions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity coefficients of the electrodes based on cryptand I and II. ResearchGate. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024). Highly Selective and Sensitive Determination of Pb(II) Ions Using Ion Selective Electrodes (ISE) Coated with the BEC6ND1 Ionophore as Membranes. Biointerface Research in Applied Chemistry, 14(2), 123.
  • Wikipedia. (n.d.). 2.2.2-Cryptand. Wikipedia. Retrieved from [Link]

  • Lenar, M., et al. (2012). New lead-sensitive ion selective electrode with low detection limit. Journal of the Serbian Chemical Society, 77(11), 1599-1610.
  • IUPAC. (2000). Potentiometric selectivity coefficients of ion-selective electrodes. Part I. Inorganic cations. Pure and Applied Chemistry, 72(10), 1851-2082.
  • ResearchGate. (n.d.). Selectivity coefficient values (log K Pot Cu 2+ ,M n+ ) of different ionophore based electrodes for a number of interfering metal ions by FID and MPM. ResearchGate. Retrieved from [Link]

  • HORIBA. (n.d.). Selectivity coefficient. HORIBA. Retrieved from [Link]

  • Vance, G. F., & Sikora, F. J. (1997). Selectivity and Solubility Analysis Using Ion Selective Potentiometry: a Soil Chemistry Experiment.
  • MDPI. (2018). Ion-Selective Electrodes for Detection of Lead (II) in Drinking Water: A Mini-Review. Sensors, 18(9), 2874.
  • Analyst. (1993). Lead-selective membrane electrodes based on neutral carriers. Part I. Acyclic amides and oxamides. Analyst, 118(1), 45-49.
  • ResearchGate. (n.d.). Selectivity coefficient ( Pot B II pb K ), ( ) of Lead sensors based on.... ResearchGate. Retrieved from [Link]

  • PubMed Central. (2024). Recent Developments and Challenges in Solid-Contact Ion-Selective Electrodes. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity coefficient values (log K Pot Cu 2+ ,M n+ ) of different ionophore based electrodes for a number of interfering metal ions by FID and MPM. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity coefficient values of various interfering ions determined by matched potential method. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Review on new ionophore species for membrane ion selective electrodes. ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETH 295
Reactant of Route 2
Reactant of Route 2
ETH 295
© Copyright 2026 BenchChem. All Rights Reserved.